4-Chloro-2-nitrobenzyl alcohol

Description

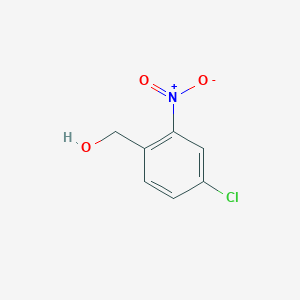

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHGNOHGHOTZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177537 | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-18-5 | |

| Record name | 4-Chloro-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-2-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/747AE4CWN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-nitrobenzyl alcohol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃), a key organic intermediate with significant applications in synthetic chemistry. We will delve into its core chemical and physical properties, explore common synthetic pathways, and analyze its reactivity with a focus on its role as a precursor and a photolabile protecting group. This document is intended for researchers, chemists, and professionals in drug development who utilize fine chemical intermediates in their work.

Introduction

This compound is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl group, a chloro group, and a nitro group—on the benzene ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the properties of the benzylic alcohol, making it a subject of interest for various chemical transformations. Its structural similarity to other ortho-nitrobenzyl derivatives positions it as a valuable tool in applications requiring photocleavage, such as in the synthesis of complex molecules and the development of light-sensitive materials.[1]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 22996-18-5 | [3][4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [4][5][6] |

| Molecular Weight | 187.58 g/mol | [3][4][5] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 90-92 °C | [2][3][7] |

| Boiling Point | 306.1 °C at 760 mmHg | [2] |

| Density | 1.476 g/cm³ | [2][7] |

| pKa | 13.57 ± 0.10 (Predicted) | [2] |

| InChI Key | OAHGNOHGHOTZQU-UHFFFAOYSA-N | [3][4][6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"]; N [label="N"]; O1 [label="O"]; O2 [label="O⁻"]; Cl [label="Cl", fontcolor="#34A853"];

// Aromatic ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- CH2 [len=1.5]; CH2 -- OH [len=1.5]; C2 -- N [len=1.5]; N -- O1 [label="+", len=0.5, style=solid]; N -- O2 [style=double, len=0.5]; C4 -- Cl [len=1.5];

// Benzene ring representation label = "Benzene Ring"; fontsize=10; labelloc=b;

// Positioning nodes for clarity C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2.5!"]; OH [pos="0,3.5!"]; N [pos="-2,1!"]; O1 [pos="-2.5,1.5!"]; O2 [pos="-2.5,0.5!"]; Cl [pos="0,-2.5!"]; }

Caption: Molecular Structure of this compound.

Synthesis and Preparation

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents to selectively reduce the aldehyde functionality without affecting the nitro group.

Protocol: Synthesis via Aldehyde Reduction

This protocol outlines a common laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent mixture, such as methanol or ethanol/THF.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution. The portion-wise addition helps control the exothermic reaction and any accompanying gas evolution.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or a saturated ammonium chloride solution until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by its three primary functional groups. The benzylic alcohol can undergo oxidation, esterification, or conversion to a benzyl halide.[8][9] The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro and chloro groups, but it can be susceptible to nucleophilic aromatic substitution under specific conditions.[10]

Oxidation to Aldehyde

The primary alcohol group can be readily oxidized to the corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde. This reaction is a key transformation, as the aldehyde is also a valuable synthetic intermediate. Pyridinium chlorochromate (PCC) in dichloromethane is a commonly used reagent for this purpose, known for its ability to perform the oxidation efficiently without over-oxidizing to the carboxylic acid.[3]

Caption: Oxidation of this compound to its aldehyde.

Conversion to Benzyl Halides

The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[8] This conversion transforms the alcohol into a more reactive electrophile, 4-chloro-2-nitrobenzyl halide, which is useful for introducing the substituted benzyl group into other molecules via nucleophilic substitution. A highly chemoselective chlorination of benzyl alcohols, even in the presence of aliphatic alcohols, can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO.[11]

Application as a Photolabile Protecting Group (PPG)

The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis.[1] PPGs allow for the masking of a functional group which can later be removed by irradiation with light, often in the UV range, providing excellent spatial and temporal control over deprotection without the need for chemical reagents.[1]

The mechanism for photocleavage of o-nitrobenzyl compounds is a Norrish Type II reaction.[1][12] Upon UV irradiation (typically >300 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected functional group (e.g., an alcohol or carboxylic acid) and forms a 2-nitrosobenzaldehyde derivative as a byproduct.[1][13] The presence of the chloro group at the C4 position can modulate the electronic properties and absorption wavelength of the chromophore.

Caption: Workflow for using 4-Chloro-2-nitrobenzyl as a photolabile protecting group.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.[14][15]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the chloro and nitro substituents. A singlet (or a triplet if coupled to the hydroxyl proton) would appear for the benzylic methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.[16]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the benzylic carbon and the six aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include a broad band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching bands for the nitro group (NO₂) (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-Cl stretching vibrations in the fingerprint region.[17]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2] It is classified under Storage Class 11 as a combustible solid.[3][18]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[19][20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[19][20]

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. The presence of the ortho-nitrobenzyl framework, in particular, provides access to photolabile protection strategies, which are indispensable in fields requiring precise control over chemical reactions, such as in peptide synthesis and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in research and development.

References

- LookChem. (n.d.). Cas 22996-18-5, this compound.

- Stenutz, R. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

- Wikipedia. (n.d.). Photolabile protecting group.

- Loba Chemie. (2017). 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS.

- Gries, G., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Macro Letters. [Link]

- Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity.

- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound 98 22996-18-5 [sigmaaldrich.com]

- 4. This compound | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. This compound [myskinrecipes.com]

- 8. csueastbay.edu [csueastbay.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(22996-18-5) 1H NMR spectrum [chemicalbook.com]

- 15. lehigh.edu [lehigh.edu]

- 16. 5-CHLORO-2-NITROBENZYL ALCOHOL(73033-58-6) 1H NMR spectrum [chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. This compound 98 22996-18-5 [sigmaaldrich.com]

- 19. fishersci.ie [fishersci.ie]

- 20. fishersci.com [fishersci.com]

4-Chloro-2-nitrobenzyl alcohol synthesis methods

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-nitrobenzyl alcohol

Abstract

This compound is a pivotal intermediate in the synthesis of various heterocyclic compounds and pharmaceutically active molecules. Its molecular structure contains two distinct reducible functional groups: an aldehyde (in its precursor) and a nitro group. The primary challenge in its synthesis lies in the chemoselective reduction of the aldehyde to a primary alcohol while preserving the nitro moiety. This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing this compound, with a primary focus on the selective hydride reduction of 4-chloro-2-nitrobenzaldehyde using sodium borohydride. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven experimental protocols, and discuss alternative synthetic strategies such as the Meerwein-Ponndorf-Verley (MPV) reduction. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this key synthetic building block.

Introduction to this compound

This compound is a crystalline solid that serves as a versatile precursor in organic synthesis.[1] The strategic placement of the chloro, nitro, and hydroxylmethyl groups allows for a variety of subsequent chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 22996-18-5 | [1][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [1][4] |

| Molecular Weight | 187.58 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-92 °C | [1][3] |

| Boiling Point | 306.1 °C at 760 mmHg | [1] |

| Density | 1.476 g/cm³ | [1] |

The Core Synthetic Challenge: Chemoselectivity

The synthesis of this compound from its corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde, presents a classic problem of chemoselectivity. The substrate contains two functional groups susceptible to reduction: the aldehyde and the aromatic nitro group.

The primary scientific challenge is to identify a reducing agent and reaction conditions that will selectively reduce the aldehyde's carbonyl group to a hydroxyl group without affecting the nitro group. Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or non-selective methods like catalytic hydrogenation (e.g., H₂/Pd-C), would indiscriminately reduce both functionalities, leading to the formation of 4-chloro-2-aminobenzyl alcohol or other undesired byproducts.[5][6] Therefore, the successful synthesis hinges on exploiting the different reactivities of these two groups with a milder, more selective reagent.

Primary Synthesis Route: Selective Reduction with Sodium Borohydride

The most reliable and widely applicable method for this transformation is the reduction of 4-chloro-2-nitrobenzaldehyde with sodium borohydride (NaBH₄).

Mechanistic Rationale

Sodium borohydride is a mild and selective reducing agent.[7] Its utility in this context stems from its nature as a source of nucleophilic hydride ions (H⁻). The carbonyl carbon of an aldehyde is highly electrophilic due to the polarization of the C=O bond. The hydride ion from NaBH₄ readily attacks this electrophilic carbon.[8][9]

Conversely, the nitro group is not susceptible to nucleophilic attack by a hydride under these mild, typically protic solvent conditions.[6][7] While stronger hydride reagents or catalytic hydrogenation can reduce nitro groups, NaBH₄ lacks the requisite reactivity, ensuring that the nitro functionality remains intact. This difference in reactivity is the cornerstone of this synthetic strategy.[10]

Detailed Experimental Protocol

This protocol describes the reduction of 4-chloro-2-nitrobenzaldehyde to this compound.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles |

| 4-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | 5.00 g | 26.9 mmol |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.22 g | 32.2 mmol |

| Ethanol (95%) | C₂H₅OH | - | 75 mL | - |

| Deionized Water | H₂O | - | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | - | ~20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | 150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.9 mmol) of 4-chloro-2-nitrobenzaldehyde in 75 mL of 95% ethanol. Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: While maintaining the temperature between 0-5 °C, add 1.22 g (32.2 mmol) of sodium borohydride in small portions over a period of 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can occur from the reaction of NaBH₄ with the protic solvent.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the mixture stir at room temperature for 1 hour.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The product spot will have a lower Rf value than the starting aldehyde.

-

Quenching: After the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add 100 mL of deionized water to quench the excess sodium borohydride.

-

Acidification: Acidify the mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts and ensures the product is in its neutral alcohol form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash them with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a light-yellow solid.[11]

Process Workflow Diagram

Alternative Synthesis Route: Meerwein-Ponndorf-Verley (MPV) Reduction

An excellent alternative that also showcases high chemoselectivity is the Meerwein-Ponndorf-Verley (MPV) reduction.[12] This method employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the carbonyl substrate.[13][14]

Mechanistic Rationale

The MPV reduction is a reversible equilibrium process.[14] Its high selectivity is a key advantage; functional groups such as nitro groups, esters, and carbon-carbon double bonds are generally unaffected.[15] The reaction proceeds through a six-membered cyclic transition state where the carbonyl oxygen coordinates to the aluminum center, facilitating the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon.[12][16] To drive the reaction to completion, the low-boiling acetone byproduct is often removed by distillation.[16]

Reaction Mechanism Diagram

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 98 22996-18-5 [sigmaaldrich.com]

- 4. This compound | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. studylib.net [studylib.net]

- 9. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Solved Reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl | Chegg.com [chegg.com]

- 12. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 13. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 14. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]

A Technical Guide to 4-Chloro-2-nitrobenzyl Alcohol: A Versatile Photolabile Protecting Group for Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-nitrobenzyl alcohol (CAS: 22996-18-5), a paramount reagent in the field of organic synthesis and drug development. Esteemed for its role in forming a photolabile protecting group (PPG), this molecule offers researchers the ability to mask and subsequently reveal functional groups with high spatiotemporal control using light. This document delves into its physicochemical properties, synthesis, and characterization, with a primary focus on the mechanistic underpinnings of its application as a PPG. Detailed, field-proven protocols for the protection of alcohols and the subsequent photolytic cleavage are provided, explaining the causality behind experimental choices. Furthermore, its applications, particularly in the synthesis of complex molecules and "caged" bioactive compounds, are discussed, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of photochemistry in their work.

Core Concepts & Physicochemical Properties

This compound belongs to the well-established ortho-nitrobenzyl class of photolabile protecting groups.[1] The strategic placement of the nitro group ortho to the benzylic alcohol is the key to its function. Upon absorption of UV light, the molecule undergoes an intramolecular rearrangement that leads to the cleavage of the benzylic C-O bond, releasing the protected substrate and a benign nitrosobenzaldehyde byproduct.[2][3] The chloro-substituent at the 4-position subtly modulates the electronic properties and lipophilicity of the protecting group without interfering with the core photochemical mechanism.

This functionality provides a powerful tool for "traceless" reagent processes, where deprotection is triggered by an external stimulus (light) rather than a chemical reagent, thus avoiding additional purification steps and harsh reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22996-18-5 | [4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [4][6] |

| Molecular Weight | 187.58 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 90-92 °C | [4][5][7] |

| Boiling Point | 306.1 °C at 760 mmHg | [4] |

| Density | 1.476 g/cm³ | [4][7] |

| Solubility | Soluble in common organic solvents like DCM, THF, DMF. | Inferred |

| Storage | Room temperature, sealed in a dry environment. | [4][7] |

Synthesis and Spectroscopic Characterization

While this compound is commercially available, its synthesis is typically achieved via the reduction of the corresponding 4-chloro-2-nitrobenzoic acid or its ester derivatives. Characterization relies on standard spectroscopic techniques.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Signature Features |

| ¹H NMR | Signals corresponding to the benzylic protons (-CH₂OH, ~4.8 ppm), three distinct aromatic protons (multiplets, ~7.5-8.0 ppm), and the hydroxyl proton (a broad singlet, variable ppm).[6] |

| ¹³C NMR | Resonances for the benzylic carbon (~62 ppm), and six aromatic carbons, including those bonded to Cl, NO₂, and the CH₂OH group.[6] |

| IR Spectroscopy | A broad absorption for the O-H stretch (~3400-3500 cm⁻¹), characteristic asymmetric and symmetric stretches for the NO₂ group (~1520 and 1340 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).[6][8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 187 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺).[6] |

The 4-Chloro-2-nitrobenzyl Group as a Photolabile Protector

The primary utility of this reagent is in the protection of functional groups, particularly alcohols, carboxylic acids, and phosphates, rendering them stable to a variety of chemical conditions until their release is desired.[1]

Mechanism of Photolytic Cleavage

The deprotection process is a sophisticated photochemical reaction that has been studied in detail.[9][10] It proceeds via a Norrish Type II-like mechanism.[1]

-

Excitation: Upon irradiation with UV light (typically 300-365 nm), the ortho-nitro group absorbs a photon, promoting it to an excited diradical state.[1]

-

Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[2][9]

-

Intermediate Rearrangement: This is the crucial, rate-determining part of the process. The aci-nitro intermediate undergoes a series of rapid rearrangements. Modern studies have identified key cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which precede the release of the substrate.[9][10]

-

Cleavage & Product Formation: The final rearrangement step leads to the cleavage of the C-O bond, releasing the free alcohol (or other protected substrate) and forming the 4-chloro-2-nitrosobenzaldehyde byproduct.[3]

The quantum yield (Φ), a measure of the efficiency of this process, is a critical parameter. For related o-nitrobenzyl systems, quantum yields can range from 0.01 to as high as 0.6, depending on the substrate and solvent conditions.[2][10][11] A higher quantum yield signifies that fewer photons are required to deprotect a given number of molecules, allowing for shorter irradiation times and reduced potential for photodamage to sensitive substrates.

Caption: Mechanism of photolysis for a 2-nitrobenzyl protected substrate.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Protection of an Alcohol

This protocol first requires the conversion of this compound to its more reactive bromide derivative, a standard synthetic step.

-

Step A: Synthesis of 4-Chloro-2-nitrobenzyl Bromide

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Causality: PBr₃ is an effective reagent for converting primary alcohols to bromides with minimal side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to yield the crude bromide, which can be used directly or purified by chromatography.

-

-

Step B: Ether Formation

-

Dissolve the alcohol to be protected (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Causality: The base deprotonates the alcohol to form the more nucleophilic alkoxide, driving the reaction forward. Cs₂CO₃ is a mild and effective choice for sensitive substrates.[12][13]

-

Stir for 30 minutes, then add a solution of 4-chloro-2-nitrobenzyl bromide (1.1 eq, from Step A) in DMF.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting protected ether by silica gel column chromatography.

-

Protocol 2: Photolytic Deprotection

-

Dissolve the 4-chloro-2-nitrobenzyl-protected substrate in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution for biological applications).

-

Place the solution in a quartz reaction vessel (as borosilicate glass absorbs UV light).

-

Irradiate the solution using a mercury lamp or LED array with an output centered around 350-365 nm. Causality: This wavelength range provides sufficient energy to excite the nitro group chromophore without damaging many common organic functional groups.[1][11]

-

Monitor the cleavage by TLC or HPLC. The byproduct, 4-chloro-2-nitrosobenzaldehyde, is often colored, providing a visual cue.

-

Irradiation is typically complete within 1-5 hours, depending on the concentration, quantum yield, and light source intensity.

-

Once the reaction is complete, the solvent can be evaporated, and the deprotected substrate can be purified from the byproduct by standard chromatography or extraction.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. This compound 98 22996-18-5 [sigmaaldrich.com]

- 6. This compound | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. Consider the spectral data for 4-chlorobenzyl alcohol (Figs. 16.5 and 16... [askfilo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitrobenzyl alcohol

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-2-nitrobenzyl alcohol is a crystalline organic compound that serves as a crucial intermediate in various synthetic pathways, particularly within the realms of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and an electron-withdrawing nitro group on a chlorinated benzene ring, makes it a molecule of significant interest. The strategic placement of these functional groups influences its reactivity and provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers an in-depth exploration of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights and methodologies required for its effective utilization.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate the conditions for its storage, handling, and use in chemical reactions. The key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 90-92 °C | [4] |

| Boiling Point | 306.1 °C at 760 mmHg | [4] |

| Density | 1.476 g/cm³ | [4] |

| CAS Number | 22996-18-5 | [1] |

Experimental Determination of Physical Properties

The following section details the standardized, self-validating protocols for the determination of the key physical properties of this compound. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Melting Point Determination: A Measure of Purity

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, spanning 1-2°C.[5] Impurities tend to depress and broaden the melting range.[1]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry this compound is finely crushed on a clean, dry surface.[6] A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the solid to a height of 1-2 mm.[1][6]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[6] The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Reaction and Purification Strategies

Understanding the solubility of this compound in various solvents is crucial for selecting appropriate reaction media, crystallization solvents, and chromatographic eluents. The principle of "like dissolves like" is a guiding tenet, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[7]

Protocol: Qualitative Solubility Assessment

-

Sample Preparation: Approximately 25 mg of this compound is placed into a series of clean, dry test tubes.[8]

-

Solvent Addition: To each test tube, 0.75 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added in small portions.[8]

-

Observation: After each addition, the test tube is vigorously shaken. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[9] For a more quantitative assessment, the amount of solvent required to fully dissolve the solute can be measured.[9]

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

Protocol: Thin Solid Film IR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a few drops of a volatile solvent like methylene chloride.[4]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule.

Protocol: ¹H NMR Sample Preparation

-

Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11][12]

-

Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[13]

-

Referencing: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.[11]

-

Analysis: The prepared NMR tube is placed in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight and fragmentation pattern of the compound.[14]

Protocol: Mass Spectrometry Sample Preparation

-

Sample Solubilization: The solid sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[15]

-

Dilution: An aliquot of this solution is further diluted with a compatible solvent to the final desired concentration for analysis.[15]

-

Filtration: The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulates that could block the instrument's tubing.[14]

-

Analysis: The filtered solution is introduced into the mass spectrometer for analysis.

Stability, Storage, and Reactivity Insights

Stability and Storage:

This compound is a stable solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16][17] The nitro group in nitrobenzyl alcohols can be sensitive to light, and prolonged exposure may lead to degradation; therefore, storage in an amber-colored vial is recommended.[18]

Reactivity:

The chemical reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The primary alcohol group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde and acid, esterification, and etherification.[19] The presence of the ortho-nitro group can influence the reactivity of the benzylic alcohol, and intramolecular reactions have been observed under certain acidic conditions.[20]

Applications in Drug Discovery and Organic Synthesis

Substituted benzyl alcohols, including nitro and chloro derivatives, are valuable intermediates in organic synthesis. They are often used as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal.[19] In the context of drug development, compounds like this compound serve as starting materials for the synthesis of more complex molecules with potential biological activity.[21] The nitro group can be reduced to an amine, which can then be further functionalized, providing a pathway to a diverse range of chemical entities for screening in drug discovery programs.[22][23]

Conclusion

This technical guide has provided a comprehensive overview of the fundamental physical properties of this compound, coupled with detailed, field-proven methodologies for their determination. By understanding these core characteristics and the rationale behind the experimental protocols, researchers and drug development professionals can confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors. The provided insights into its stability, reactivity, and applications further empower scientists to make informed decisions in the design and execution of their research.

References

- LookChem. This compound. [Link]

- Iowa State University Chemical Instrumentation Facility.

- University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

- PubChem. This compound. [Link]

- Organomation.

- Clarion University.

- University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

- Montgomery College.

- University College London.

- Organomation.

- WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

- Athabasca University.

- Mtoz Biolabs. How to Prepare Sample for Mass Spectrometry?. [Link]

- Wikipedia.

- Canadian Journal of Chemistry. Photoredox chemistry of nitrobenzyl alcohols in aqueous solution.

- ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

- University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

- WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

- ASM International. Solid Analysis by Mass Spectrometry. [Link]

- Lund University Publications.

- Slideshare.

- SciSpace. Reactions of Nitrobenzyl Alcohol under Acidic Conditions.

- PubChem. This compound. [Link]

- VNU Science Journal. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

- Google Patents.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. webassign.net [webassign.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. How To [chem.rochester.edu]

- 14. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. fishersci.com [fishersci.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scispace.com [scispace.com]

- 21. chemimpex.com [chemimpex.com]

- 22. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]

- 23. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Chloro-2-nitrobenzyl alcohol (C₇H₆ClNO₃)

Executive Summary: This document provides an in-depth technical overview of 4-Chloro-2-nitrobenzyl alcohol, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] We will delineate its core molecular characteristics, physicochemical properties, synthetic pathways, and key applications. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex organic building blocks. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Core Molecular Profile

A precise understanding of a compound's molecular identity is the foundation of all subsequent research and application. This section details the fundamental molecular formula, structure, and weight of this compound.

Chemical Identity

-

Systematic Name: (4-chloro-2-nitrophenyl)methanol

-

Common Name: this compound

Molecular Formula and Structure

The empirical and linear formulas provide a quantitative and topological description of the molecule.

The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a nitro group (-NO₂) ortho to the alcohol, and a chloro group (-Cl) para to the alcohol. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Caption: Logical connectivity of functional groups on the benzene ring.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

7 Carbon atoms (12.011 u) = 84.077 u

-

6 Hydrogen atoms (1.008 u) = 6.048 u

-

1 Chlorine atom (35.453 u) = 35.453 u

-

1 Nitrogen atom (14.007 u) = 14.007 u

-

3 Oxygen atoms (15.999 u) = 47.997 u

-

Total = 187.582 u

Physicochemical Properties

The physical properties of a compound determine its handling, storage, and purification requirements. This compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 90-92 °C | [3][4] |

| Boiling Point | 306.1 °C (at 760 mmHg) | [3] |

| Density | 1.476 g/cm³ | [3] |

| Flash Point | 138.9 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Synthesis and Reactivity

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a versatile precursor in multi-step syntheses.

Common Synthetic Pathway: Reduction

A primary method for synthesizing this compound is through the selective reduction of its corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde.[3] This transformation targets the carbonyl group while preserving the nitro and chloro functionalities.

Expertise Insight: The choice of reducing agent is critical. A mild reducing agent like sodium borohydride (NaBH₄) is preferred because it selectively reduces aldehydes and ketones without affecting more robust groups like the aromatic nitro group. Stronger reducing agents (e.g., LiAlH₄) could unintentionally reduce the nitro group as well.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-nitrobenzyl alcohol in Organic Solvents

Abstract

4-Chloro-2-nitrobenzyl alcohol is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity and utility are intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this guide emphasizes the foundational principles governing its solubility, drawing upon its physicochemical properties and solute-solvent interaction theories. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, and explores predictive models such as the Hansen Solubility Parameters and the Jouyban-Acree model to empower researchers in solvent selection and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this compound's solubility characteristics.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No. 22996-18-5) is a bifunctional molecule featuring a benzyl alcohol moiety, a chloro substituent, and a nitro group.[2][3] This unique combination of functional groups makes it a versatile precursor for a range of chemical transformations.[1] The efficiency of these synthetic routes, as well as the subsequent purification and crystallization of its derivatives, is critically dependent on the choice of solvent. Understanding the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for successful process development, enabling:

-

Optimal Reaction Kinetics: Ensuring the compound is sufficiently dissolved to participate effectively in chemical reactions.

-

Efficient Purification: Facilitating techniques such as recrystallization for the isolation of pure products.

-

Informed Process Design: Aiding in the selection of appropriate solvents for extractions, chromatography, and formulations.

This guide will provide the theoretical framework and practical methodologies to navigate these challenges.

Physicochemical Properties and their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4][5] The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 90-92 °C | [2][6] |

| Boiling Point | 306.1 °C at 760 mmHg | [2] |

| pKa (Predicted) | 13.57 ± 0.10 | [2] |

The presence of a hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. The nitro (-NO₂) group and the chloro (-Cl) atom are electron-withdrawing and contribute to the molecule's polarity. The aromatic ring provides a nonpolar region. Consequently, its solubility will be highest in solvents that can engage in similar intermolecular interactions.

Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can form strong hydrogen bonds with the hydroxyl group, leading to favorable dissolution.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

-

Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are less likely to effectively solvate the polar functional groups of this compound, resulting in poor solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, experimental determination is crucial. The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Sample Separation and Dilution:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) in the original saturated solution using the following equation: S ( g/100 mL) = (Concentration of diluted sample) × (Dilution factor) × 100

-

Self-Validating System and Best Practices

To ensure the trustworthiness of the obtained data, the following practices are recommended:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

Temperature Control: Maintain a constant and uniform temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Material Purity: Use highly pure compound and solvents to avoid interferences.

-

Triplicate Measurements: Perform all experiments in at least triplicate to assess the precision of the results.

Predictive Models for Solubility Estimation

In the absence of experimental data, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection for experimental studies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this by dividing the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[8] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

The Jouyban-Acree Model

The Jouyban-Acree model is a powerful tool for predicting the solubility of a solute in binary and ternary solvent mixtures.[9][10][11][12][13] This model correlates the solubility of a solute in mixed solvents with the solubility in the neat solvents and the composition of the solvent mixture. The general form of the model for a binary mixture is:

ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σni=0 Ji(f1 - f2)i / T

Where:

-

xm,T, x1,T, and x2,T are the mole fraction solubilities of the solute in the mixture and in neat solvents 1 and 2 at temperature T, respectively.

-

f1 and f2 are the mole fractions of the solvents in the solute-free mixture.

-

Ji are the model constants obtained by regression of experimental data.

This model is particularly valuable in drug development for optimizing co-solvent systems.

Conclusion and Future Directions

This technical guide has established a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive set of quantitative solubility data remains to be experimentally determined, the principles and methodologies outlined herein provide a robust framework for researchers to approach this challenge. The physicochemical properties of the molecule suggest a preference for polar protic and aprotic solvents. The detailed experimental protocol for the shake-flask method offers a reliable means to generate high-quality solubility data. Furthermore, the introduction to predictive models like Hansen Solubility Parameters and the Jouyban-Acree model equips scientists with tools for rational solvent selection and mixture optimization.

It is recommended that future work focuses on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. This data would not only be of immense practical value but would also serve as a basis for the development and validation of more accurate predictive models for this important class of compounds.

References

- LookChem. (n.d.). Cas 22996-18-5, this compound.

- Jouyban, A., Soltanpour, S., & Acree, Jr., W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.

- Agha, E. M. H., Barzegar-Jalali, M., Mirheydari, S. N., Adibkia, K., Martinez, F., & Jouyban, A. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2), 224-237.

- Jouyban, A., & Acree, Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.

- Jouyban, A., Soltanpour, S., & Acree, Jr., W. E. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.

- Jouyban, A., & Acree, Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- MySkinRecipes. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Hansen solubility parameter.

Sources

- 1. Buy this compound | 22996-18-5 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-nitrobenzyl Alcohol

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-2-nitrobenzyl alcohol, a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and field-proven insights into the determination of its melting and boiling points.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical formula C₇H₆ClNO₃, is a substituted aromatic alcohol that serves as a versatile precursor in the synthesis of a wide array of complex organic molecules.[1][4][5] Its unique molecular architecture, featuring nitro and chloro substituents on the benzyl ring, imparts specific reactivity that is leveraged in the construction of novel therapeutic agents. The nitro group, being strongly electron-withdrawing, and the chloro group's inductive effect influence the molecule's reactivity and its utility as a protecting group in multi-step syntheses.[6] A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in process development, purification, and quality control.

Core Physicochemical Properties

A precise determination of the melting and boiling points of a compound is a fundamental indicator of its purity.[7][8] For this compound, these parameters are well-established and serve as a benchmark for synthetic batches.

| Property | Value | Source |

| Melting Point | 90-92 °C (lit.) | [4][5][9] |

| Boiling Point | 306.1 °C at 760 mmHg | [4][10] |

| Appearance | White to light yellow crystal powder | [4][5] |

| Molecular Weight | 187.58 g/mol | [1][4][9] |

| CAS Number | 22996-18-5 | [1][4][9] |

Part 1: Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a crucial quality control metric.[7][11]

Causality Behind Experimental Choices

The capillary method is the most commonly employed technique for determining the melting point of a crystalline solid due to its simplicity, requirement for a small sample size, and accuracy.[12] The principle relies on heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature at which the substance melts.

Self-Validating Protocol: Capillary Melting Point Determination

This protocol is designed to be self-validating by incorporating a preliminary rapid determination to establish an approximate melting point, followed by a slower, more precise measurement.

Materials:

-

This compound (powdered)

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for powdering the sample)

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12] If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom.[11] The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Approximate Melting Point):

-

Set a rapid heating rate (e.g., 10-20 °C/minute).

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh, packed capillary tube.

-

Set a slow heating rate (e.g., 1-2 °C/minute) starting from a temperature about 10-15 °C below the approximate melting point.[11]

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point range is reported as T1 - T2. For pure this compound, this should be a narrow range within the literature value of 90-92 °C.[4][9]

-

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[13] For a pure compound, the boiling point is a characteristic physical property.

Causality Behind Experimental Choices

Due to the relatively high boiling point of this compound (306.1 °C), specialized equipment is required for an accurate and safe determination. A micro-boiling point or distillation method is often preferred to minimize the amount of substance needed and to ensure uniform heating.[14] The capillary method for boiling point determination is a simple and effective micro-scale technique.[13][15]

Self-Validating Protocol: Micro Boiling Point Determination (Capillary Method)

This protocol describes a micro-scale method for determining the boiling point, which is suitable for research settings where sample quantities may be limited.

Materials:

-

This compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, heating block)

-

Apparatus for securing the test tube and thermometer

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the small test tube. If the sample is solid, it must first be melted.

-

Capillary Inversion: Place the sealed capillary tube, open end down, into the test tube containing the liquid sample.

-

Apparatus Assembly: Secure the test tube to a thermometer with the bulb of the thermometer level with the bottom of the test tube. Immerse the assembly in a heating bath.

-

Heating: Begin heating the bath slowly and with constant stirring to ensure a uniform temperature.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the substance.[14]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14][15] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Caption: Workflow for Micro Boiling Point Determination.

Applications in Drug Development and Synthesis

This compound and its derivatives are valuable in various synthetic applications within drug discovery. The nitrobenzyl moiety can serve as a photolabile protecting group, allowing for the controlled release of a protected functional group upon irradiation with light.[2] This property is particularly useful in the synthesis of complex molecules and in chemical biology for spatiotemporal control of biological activity.[16] Furthermore, the presence of the chloro and nitro groups provides handles for further chemical modification, enabling the construction of diverse compound libraries for screening. The oxidation of this compound yields 4-chloro-2-nitrobenzaldehyde, another important synthetic intermediate.[9]

Conclusion

A precise understanding and accurate determination of the melting and boiling points of this compound are fundamental to its successful application in research and development. The protocols outlined in this guide provide robust and reliable methods for the characterization of this important chemical intermediate. Adherence to these methodologies will ensure the quality and purity of the compound, which is a critical factor in the synthesis of novel and effective pharmaceutical agents.

References

- This compound. (n.d.). LookChem.

- This compound. (n.d.). Stenutz.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Boiling Points - Concept. (2020, March 26). JoVE.

- Melting point determination. (n.d.). University of Calgary.

- Melting point determination. (n.d.). SSERC.

- BOILING POINT DETERMINATION. (n.d.). University of Calgary.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Boiling Points - Procedure. (2020, March 26). JoVE.

- experiment (1) determination of melting points. (2021, September 19). SlideShare.

- This compound. (n.d.). PubChem.

- 5-Chloro-2-nitrobenzyl Alcohol: A Key Chemical Building Block for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). Chemical-Suppliers.com.

- Method for preparing 4'-chloro-2-nitrobiphenyl. (2016). Google Patents.

- Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. (2016). Royal Society of Chemistry.

- p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses.

- Preparation method of p-nitrobenzyl alcohol. (2019). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS 22996-18-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 4-クロロ-2-ニトロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 22996-18-5 | XAA99618 [biosynth.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-nitrobenzyl alcohol

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-nitrobenzyl alcohol (CAS No: 22996-18-5), a key intermediate in various chemical syntheses.[1] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document details the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and relative numbers of different types of protons (¹H) and carbons (¹³C).[3][4]

¹H NMR Spectroscopy: Protocol and Data Interpretation

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[4] Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds like this compound due to its excellent dissolving power and well-characterized residual peak. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point (0 ppm) for chemical shifts.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-